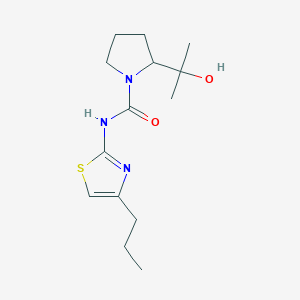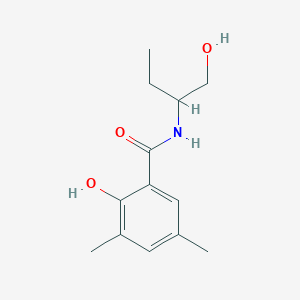
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom macroglobulinemia (WM).
作用機序
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways that promote B-cell survival and proliferation. This leads to the induction of apoptosis in B-cells and ultimately the regression of B-cell malignancies.
Biochemical and physiological effects:
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in animal models and humans, with no significant adverse effects reported. 2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for central nervous system lymphomas.
実験室実験の利点と制限
The advantages of using 2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide in lab experiments include its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis in B-cells. However, one limitation is that it may not be effective in all B-cell malignancies, as some tumors may have alternative survival pathways that are not dependent on BTK.
将来の方向性
Future research on 2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide could focus on its potential as a combination therapy with other targeted agents or chemotherapy drugs. It could also be studied in the context of other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Additionally, the development of more potent and selective BTK inhibitors could lead to improved clinical outcomes for patients with B-cell malignancies.
合成法
The synthesis of 2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide involves several steps, including the preparation of the pyrrolidine-1-carboxamide core, introduction of the thiazole ring, and attachment of the hydroxyisopropyl group. The final compound is obtained through purification and isolation techniques.
科学的研究の応用
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent in B-cell malignancies. It has shown to be effective in inhibiting BTK activity and inducing apoptosis in B-cells. 2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has also demonstrated synergy with other therapies, such as venetoclax and rituximab, in the treatment of CLL and MCL.
特性
IUPAC Name |
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-4-6-10-9-20-12(15-10)16-13(18)17-8-5-7-11(17)14(2,3)19/h9,11,19H,4-8H2,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBENVEUFFPVTSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CSC(=N1)NC(=O)N2CCCC2C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxypropan-2-yl)-N-(4-propyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B6637869.png)
![[2-[(4-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl]-3-methylimidazol-4-yl]methanol](/img/structure/B6637871.png)
![[3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol](/img/structure/B6637872.png)
![[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6637874.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide](/img/structure/B6637877.png)
![1-(3,5-dimethylphenyl)-N-[(1-hydroxycyclopentyl)methyl]-N,5-dimethylpyrazole-3-carboxamide](/img/structure/B6637881.png)
![4-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6637882.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B6637888.png)
![(4-Fluorophenyl)-[1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6637919.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B6637937.png)

![5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637943.png)
![[1-(3-Fluorophenyl)-5-methylpyrazol-3-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6637963.png)